PIKfyve Enzymatic Inhibition Potency: Target Compound vs. Apilimod Baseline
The target compound is a structurally unique PIKfyve inhibitor derived from a pyrimidine-4-carboxamide scaffold. In contrast to the established PIKfyve inhibitor Apilimod (IC₅₀ = 640 nM in the same ADP-Glo assay system) [1], other structurally related compounds from the same patent family achieve single-digit nanomolar IC₅₀ values, suggesting that the pyrimidine-4-carboxamide scaffold can deliver substantially enhanced enzymatic potency [2]. Direct IC₅₀ data for this specific compound has not been publicly disclosed; the differentiation claim is therefore based on class-level inference from structurally proximate analogs. Procurement should be guided by the scaffold's demonstrated potential for low-nanomolar PIKfyve engagement when the precise substitution pattern is maintained.
| Evidence Dimension | PIKfyve enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available; scaffold analogs achieve IC₅₀ values of 1–42 nM |
| Comparator Or Baseline | Apilimod: IC₅₀ = 640 nM (BindingDB entry for Apilimod in PIKfyve ADP-Glo assay) |
| Quantified Difference | Scaffold analogs exhibit up to ≥15-fold improvement over Apilimod |
| Conditions | PIKfyve biochemical assay (Carna Biosciences ADP-Glo Kinase assay); data from US20240016810 patent family compounds |
Why This Matters
Even without published IC₅₀ for the exact compound, the scaffold's capacity for low-nanomolar PIKfyve inhibition—when compared to a known tool compound—makes it a structurally privileged starting point for medicinal chemistry optimization.
- [1] BindingDB entry for Apilimod (BDBM50590927), Affinity Data: IC₅₀ = 640 nM, PIKfyve ADP-Glo Kinase assay. Deposited 2024. View Source
- [2] Tardiff, D., Scannevin, R., & Rhodes, K. Compositions and methods for the treatment and prevention of neurological disorders. U.S. Patent Application US20240016810A1, filed January 18, 2024. Examples demonstrating IC₅₀ values of 1–42 nM for structurally related pyrimidine-4-carboxamides. View Source
